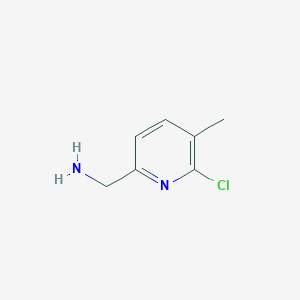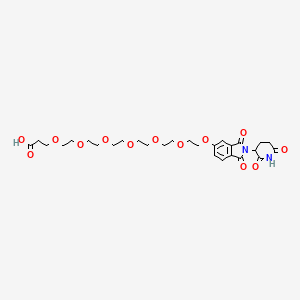
Thalidomide-5'-O-PEG6-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-PEG6-C2-acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings, particularly in the development of targeted protein degradation therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG6-C2-acid involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The resulting Thalidomide-PEG conjugate is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-O-PEG6-C2-acid are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-O-PEG6-C2-acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Thalidomide-5’-O-PEG6-C2-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and treatment of inflammatory diseases.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-PEG6-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its use in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A derivative with enhanced anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its historical use and subsequent reintroduction for specific medical conditions.
Uniqueness
Thalidomide-5’-O-PEG6-C2-acid is unique due to its incorporation of the PEG linker, which improves its pharmacokinetic properties and enables its use in advanced therapeutic applications such as PROTAC technology. This distinguishes it from other Thalidomide analogues that lack this modification.
Propriétés
Formule moléculaire |
C28H38N2O13 |
|---|---|
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34) |
Clé InChI |
NDDHYTOKEQIHEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


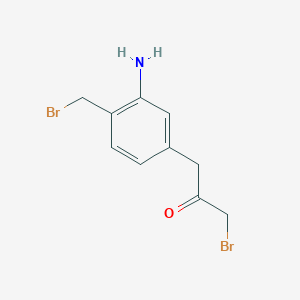
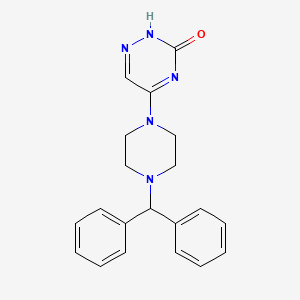
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
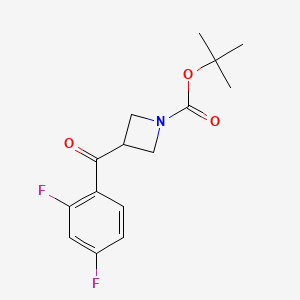
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
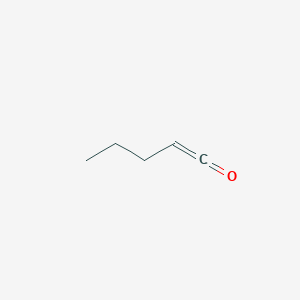

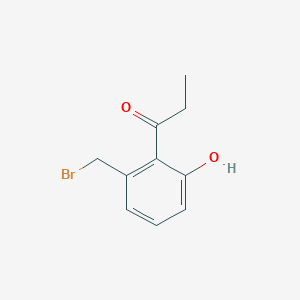
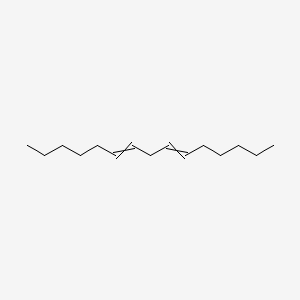
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
